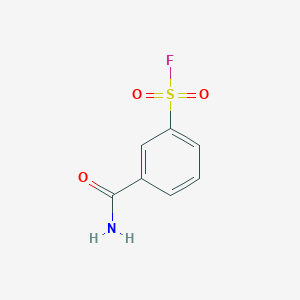

3-Carbamoylbenzene-1-sulfonyl fluoride

Description

3-Carbamoylbenzene-1-sulfonyl fluoride (CAS 454-94-4, 95% purity ) is a sulfonyl fluoride derivative with a carbamoyl (-CONH₂) group at the 3-position and a sulfonyl fluoride (-SO₂F) group at the 1-position of the benzene ring. This compound is valued for its dual functional groups: the sulfonyl fluoride serves as a reactive handle for covalent modification in medicinal chemistry and chemical biology, while the carbamoyl group enhances hydrogen-bonding interactions, improving solubility and target binding . Its molecular formula is C₇H₅FNO₃S, with a molecular weight of 202.07 g/mol (calculated).

Properties

CAS No. |

454-94-4 |

|---|---|

Molecular Formula |

C7H6FNO3S |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-carbamoylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6FNO3S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) |

InChI Key |

AGSRSOAZHFIEIW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Carbamoylbenzene-1-sulfonyl Fluoride with structurally related sulfonyl halides and derivatives:

Reactivity and Stability

Sulfonyl Fluoride vs. Sulfonyl Chloride :

Sulfonyl fluorides (e.g., 3-Carbamoylbenzene-1-sulfonyl fluoride) exhibit superior hydrolytic stability compared to sulfonyl chlorides (e.g., 3-Fluorobenzene-1-sulfonyl chloride), making them preferable for storage and biological applications. The fluoride group (-SO₂F) reacts selectively with nucleophiles like serine or cysteine residues in enzymes, enabling covalent drug design .- Substituent Effects: Electron-Withdrawing Groups: Halogens (e.g., -Cl, -F) increase electrophilicity of the sulfonyl group. For instance, 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS N/A) is highly reactive due to dual halogenation . Carbamoyl vs. Urea Groups: The carbamoyl group in 3-Carbamoylbenzene-1-sulfonyl fluoride improves solubility, while urea derivatives (e.g., 4-(3-(4-Aminobenzyl)-3-methylureido)benzene-1-sulfonyl fluoride) enhance target specificity through additional hydrogen-bonding interactions .

Q & A

Q. What are the recommended synthetic routes for 3-Carbamoylbenzene-1-sulfonyl fluoride, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves reacting benzene-1-sulfonyl chloride derivatives with carbamoylating agents. For example, analogous compounds like 3-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride are synthesized by reacting benzene-1-sulfonyl chloride with cyclopropyl isocyanate in an inert atmosphere using solvents like dichloromethane or chloroform . Optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic reactions.

- Purification : Recrystallization or column chromatography to achieve >95% purity (as reported for similar sulfonyl fluorides) .

- Moisture avoidance : Sulfonyl fluorides are prone to hydrolysis; reactions should be conducted under anhydrous conditions .

Q. What characterization techniques are most effective for confirming the structure and purity of 3-Carbamoylbenzene-1-sulfonyl fluoride?

Methodological Answer: Key techniques include:

- NMR spectroscopy : and NMR to confirm the presence of the sulfonyl fluoride (-SOF) and carbamoyl (-CONH) groups.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., observed m/z 219.61 for CHFNOS) .

- Elemental analysis : Matching calculated vs. observed C, H, N, S content.

- HPLC : Purity assessment (e.g., ≥95% as per commercial standards) .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in 3-Carbamoylbenzene-1-sulfonyl fluoride influence its reactivity in nucleophilic substitution reactions compared to sulfonyl chlorides?

Methodological Answer: Sulfonyl fluorides exhibit slower reactivity than sulfonyl chlorides due to stronger S-F bonds. However, they are preferred in bioconjugation (e.g., SuFEx click chemistry) for their selectivity and stability. For example:

- Nucleophilic substitution : Amines react with sulfonyl fluorides under mild conditions (pH 7–9, room temperature) to form stable sulfonamides .

- Hydrolysis resistance : Fluorides hydrolyze ~10–10 times slower than chlorides in aqueous media, enabling prolonged experimental windows .

Q. What strategies can mitigate hydrolysis of the sulfonyl fluoride group during storage or experimental procedures involving aqueous conditions?

Methodological Answer:

- Storage : Use desiccants and store at –20°C in airtight, amber vials to prevent moisture and light exposure .

- Buffered systems : Conduct reactions in aprotic solvents (e.g., DMF, DMSO) or use phosphate buffers at neutral pH to minimize hydrolysis .

- Stabilizers : Additives like triethylamine (0.1–1%) can scavenge trace water in reaction mixtures .

Q. How can researchers analyze and resolve contradictions in biological activity data observed for 3-Carbamoylbenzene-1-sulfonyl fluoride across different enzyme inhibition assays?

Methodological Answer: Contradictions may arise from assay conditions or off-target interactions. Resolution strategies include:

- Control experiments : Use known inhibitors (e.g., PMSF for serine proteases) to validate assay sensitivity .

- Kinetic studies : Measure (inhibition constant) under standardized pH and temperature conditions.

- Structural analysis : X-ray crystallography or molecular docking to confirm binding modes with target enzymes .

- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. calorimetric methods) .

Q. What are the implications of substituent positioning (e.g., carbamoyl at C3) on the compound’s electronic properties and biological interactions?

Methodological Answer: The carbamoyl group at C3 enhances hydrogen-bonding potential, influencing both electronic and steric properties:

- Electronic effects : Electron-withdrawing carbamoyl groups increase the electrophilicity of the sulfonyl fluoride, enhancing reactivity with nucleophiles .

- Biological interactions : The meta-position may optimize steric compatibility with enzyme active sites, as seen in analogous sulfonamide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.